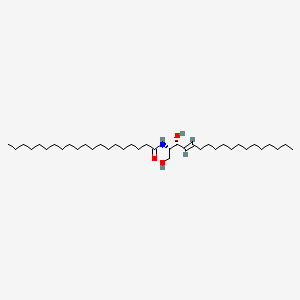
Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside involves multiple steps, starting from methyl 4-azido-4-deoxy-α-D-glucopyranoside. Tritylation of this compound gives the 6-trityl ether, which is then converted into its 2,3-dibenzoate. This compound undergoes further transformations through oxidation, esterification, reduction, and benzoylation to yield various derivatives with established structures and conformations confirmed by NMR analysis (Kotick et al., 1969).
Molecular Structure Analysis
The molecular structure of Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside is characterized by the presence of azido, benzoate, and trityl groups attached to a glucopyranoside framework. The azido group introduces a reactive functionality that can be utilized in subsequent chemical transformations. NMR spectroscopy plays a crucial role in confirming the structure and conformation of synthesized derivatives.
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including oxidation, esterification, reduction, and benzoylation, to produce a range of derivatives. These reactions exploit the reactivity of the azido group and the protective capabilities of the benzoate and trityl groups, allowing for controlled modifications of the molecule (Kotick et al., 1969).
Scientific Research Applications
Synthesis and Structural Studies
- Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside has been utilized in synthetic studies of nucleoside antibiotics. It plays a crucial role in the synthesis of complex carbohydrate structures, demonstrating its value in the field of organic synthesis and medicinal chemistry (Kotick, Klein, Watanabe, & Fox, 1969).
Chemical Synthesis and Modifications
- The compound is a key intermediate in the chemical synthesis of various sugars and sugar derivatives. For instance, it has been used in the preparation of certain aminosaccharides, which are vital in the study of glycoscience (Lloyd, Evans, & Fielder, 1972).
Building Blocks for Novel Compounds
- It serves as a building block for creating novel cyclodextrin-like compounds and disaccharide derivatives. These compounds have applications in drug design and the development of new therapeutic agents (Wang, Sakairi, & Kuzuhara, 1993).
Antibiotic Activity Synthesis
- The compound is instrumental in synthesizing disaccharides with antibiotic activity, demonstrating its potential in developing new antibiotics and antimicrobial agents (Lockhoff, Stadler, Petersen, & Endermann, 1983).
Heparin Fragments Synthesis
- Its derivatives have been used in synthesizing heparin fragments, which are significant in medical research, particularly in understanding blood coagulation and developing anticoagulant therapies (Petitou et al., 1986).
properties
IUPAC Name |
[(2S,5R)-5-azido-3-benzoyloxy-2-methoxy-6-(trityloxymethyl)oxan-4-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H35N3O7/c1-46-39-36(50-38(45)29-19-9-3-10-20-29)35(49-37(44)28-17-7-2-8-18-28)34(42-43-41)33(48-39)27-47-40(30-21-11-4-12-22-30,31-23-13-5-14-24-31)32-25-15-6-16-26-32/h2-26,33-36,39H,27H2,1H3/t33?,34-,35?,36?,39+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCBEOKIHHOARQ-QMKOAMETSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N=[N+]=[N-])OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C(C([C@@H](C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N=[N+]=[N-])OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H35N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














